![molecular formula C16H11NS B14010177 5H-Benzo[a]phenothiazine CAS No. 225-82-1](/img/structure/B14010177.png)
5H-Benzo[a]phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzo[a]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[a]phenothiazine typically involves the condensation of 2-aminothiophenol with 2-chlorobenzoquinone under basic conditions. The reaction is carried out in the presence of anhydrous sodium carbonate, which facilitates the formation of the phenothiazine core . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the phenothiazine core .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5H-Benzo[a]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
5H-Benzo[a]phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Benzo[a]phenothiazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as Type I signal peptidase, which is essential for bacterial growth . Additionally, it can interfere with the electron transport chain in cells, leading to the generation of reactive oxygen species and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: A parent compound with similar structural features but different functional groups.
Benzo[b]phenothiazine: Another derivative with a different arrangement of the benzene and thiazine rings.
Phenoxazine: A structurally related compound with an oxygen atom replacing the sulfur atom in the thiazine ring.
Uniqueness
5H-Benzo[a]phenothiazine is unique due to its specific arrangement of the benzene and thiazine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
225-82-1 |
|---|---|
Molecular Formula |
C16H11NS |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
5H-benzo[a]phenothiazine |
InChI |
InChI=1S/C16H11NS/c1-2-6-12-11(5-1)9-10-15-16(12)17-13-7-3-4-8-14(13)18-15/h1-8,10H,9H2 |
InChI Key |
RLVBYJHKSCWXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=NC3=CC=CC=C3S2)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


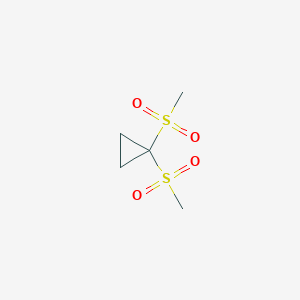
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)
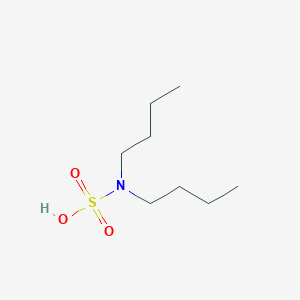
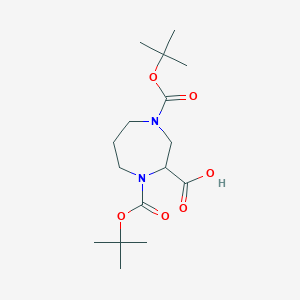


![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
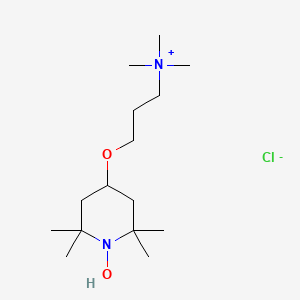
![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide](/img/structure/B14010144.png)
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)

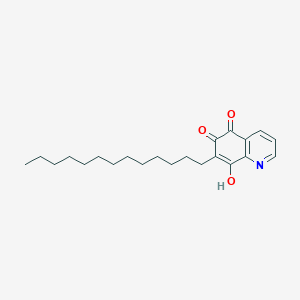
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
